molecular formula C12H14F2O3 B14044481 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

Cat. No.: B14044481
M. Wt: 244.23 g/mol
InChI Key: LBYHIRPGKHHDKJ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)phenol and 3-ethoxybenzaldehyde.

    Formation of Intermediate: The phenol is first converted to its corresponding ether using an alkylating agent like ethyl bromide under basic conditions.

    Condensation Reaction: The resulting ether is then subjected to a condensation reaction with 3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of difluoromethoxy.

    1-(4-Ethoxyphenyl)propan-2-one: Similar structure but without the difluoromethoxy group.

Uniqueness: 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The difluoromethoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O3/c1-3-16-11-7-9(6-8(2)15)4-5-10(11)17-12(13)14/h4-5,7,12H,3,6H2,1-2H3

InChI Key

LBYHIRPGKHHDKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)OC(F)F

Origin of Product

United States

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